4-Amino-1,3-dimethyl-5-nitrosouracil,6-Amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione

Catalog No.
S12831505
CAS No.
M.F
C6H9N4O3+
M. Wt
185.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-1,3-dimethyl-5-nitrosouracil,6-Amino-1,3-d...

Product Name

4-Amino-1,3-dimethyl-5-nitrosouracil,6-Amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione

IUPAC Name

(1,3-dimethyl-5-nitroso-2,6-dioxo-1,3-diazinan-4-ylidene)azanium

Molecular Formula

C6H9N4O3+

Molecular Weight

185.16 g/mol

InChI

InChI=1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h3,7H,1-2H3/p+1

InChI Key

KGNDAYADNQJAGL-UHFFFAOYSA-O

Canonical SMILES

CN1C(=[NH2+])C(C(=O)N(C1=O)C)N=O

4-Amino-1,3-dimethyl-5-nitrosouracil and 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione are nitrogen-containing heterocyclic compounds belonging to the class of nitrosoureas. These compounds are characterized by their unique combination of amino and nitroso functional groups, which contribute to their chemical reactivity and biological activity. The molecular formula for 4-amino-1,3-dimethyl-5-nitrosouracil is C6H8N4O3, while for 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione, it is C6H8N4O4. These compounds have garnered interest in medicinal chemistry due to their potential therapeutic applications.

The chemical reactivity of 4-amino-1,3-dimethyl-5-nitrosouracil and 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione includes various reactions such as:

  • Oxidation: These compounds can undergo oxidation reactions, which may lead to the formation of more reactive intermediates.
  • Nucleophilic Substitution: The presence of amino groups allows for nucleophilic substitution reactions with electrophiles.
  • Condensation Reactions: They can also participate in condensation reactions with other amines or carbonyl compounds to form larger heterocyclic structures.

Both compounds exhibit notable biological activities. They have been studied for their potential as antitumor agents due to their ability to interfere with DNA synthesis and repair mechanisms. The nitroso group in these compounds can generate reactive nitrogen species that may induce cytotoxic effects in cancer cells. Additionally, they have shown antibacterial properties against a range of pathogens, making them candidates for further investigation in antimicrobial therapy.

Synthesis of 4-amino-1,3-dimethyl-5-nitrosouracil typically involves:

  • Starting Materials: The synthesis often begins with readily available precursors such as uracil derivatives.
  • Nitrosation: The introduction of the nitroso group can be achieved through nitrosation reactions using nitrous acid.
  • Amine Substitution: Subsequent reactions involve the introduction of amino groups at specific positions on the pyrimidine ring .

For 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione, similar methodologies are employed but may involve different reaction conditions or catalysts to achieve the desired substitution patterns.

The applications of these compounds are diverse:

  • Pharmaceuticals: Their antitumor and antibacterial properties make them potential candidates for drug development.
  • Research Tools: They are utilized in biochemical research to study cellular mechanisms involving DNA and RNA synthesis.
  • Agricultural Chemicals: Due to their biological activity, they could also be explored as agrochemicals for pest control.

Interaction studies have shown that both compounds can interact with various biological macromolecules such as proteins and nucleic acids. These interactions can lead to modifications in cellular processes:

  • DNA Binding: The nitroso group may facilitate binding to DNA, leading to strand breaks or cross-linking.
  • Protein Interactions: They may also affect protein function by modifying amino acid residues through electrophilic attack .

Such interactions are crucial for understanding the mechanisms underlying their biological effects.

Several compounds exhibit structural similarities to 4-amino-1,3-dimethyl-5-nitrosouracil and 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione:

Compound NameStructure TypeUnique Features
1-Amino-2-methylpyrimidinePyrimidineLacks nitroso group; primarily studied for its role in nucleic acid synthesis .
2-Amino-4-hydroxypyrimidinePyrimidineExhibits different biological activities; used in antiviral research .
5-Nitrobarbituric acidBarbituric acid derivativeContains a nitro group instead of a nitroso group; used in sedative formulations.
6-Amino-1,3-dimethyluracilUracil derivativeSimilar base structure but lacks the nitroso group; studied for its role in RNA synthesis .

These comparisons highlight the unique properties of 4-amino-1,3-dimethyl-5-nitrosouracil and 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione due to their specific functional groups and resultant biological activities. Their distinct reactivity profiles set them apart from other similar compounds in medicinal chemistry.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

185.06746516 g/mol

Monoisotopic Mass

185.06746516 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types